N-(4-Methyl-1-piperazinyl)-1-naphthamide
Description
Properties
Molecular Formula |
C16H19N3O |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
N-(4-methylpiperazin-1-yl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C16H19N3O/c1-18-9-11-19(12-10-18)17-16(20)15-8-4-6-13-5-2-3-7-14(13)15/h2-8H,9-12H2,1H3,(H,17,20) |
InChI Key |
ZQNQFDFSALNULY-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)NC(=O)C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CN1CCN(CC1)NC(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
N-(4-Methyl-1-piperazinyl)-1-naphthamide exhibits promising pharmacological properties, making it a candidate for further development in medicinal chemistry. Key applications include:
- Anticancer Activity : Research indicates that derivatives of naphthamide compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain naphthoyl thiourea derivatives, which can be synthesized from related compounds, demonstrate antiproliferative effects comparable to established chemotherapeutics like doxorubicin . The mechanism often involves the induction of apoptosis in cancer cells.
- Antimicrobial Properties : The compound has shown efficacy against several bacterial strains, including those resistant to multiple drugs. Its structure allows it to interact with bacterial efflux pumps, potentially reversing antibiotic resistance mechanisms . This property is particularly relevant in the context of rising antibiotic resistance globally.
- Anti-Tuberculosis Activity : Naphthamide derivatives have been investigated for their activity against Mycobacterium tuberculosis. The lipophilicity of these compounds is believed to enhance their bioavailability and efficacy against tuberculosis, as demonstrated in various studies where structural modifications led to improved activity .
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves multi-step synthetic routes that can be optimized for yield and purity. The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the naphthamide structure affect biological activity:
- Hybrid Molecule Development : Researchers have synthesized hybrid molecules incorporating naphthamide with other pharmacophores to enhance therapeutic profiles. These hybrids have shown improved activities against cancer and infectious diseases .
- Physicochemical Properties : The physicochemical characterization of this compound is essential for predicting its behavior in biological systems. Parameters such as solubility, permeability, and metabolic stability are evaluated using advanced analytical techniques .
Environmental Applications
Beyond medicinal uses, this compound and its derivatives have potential applications in environmental chemistry:
- Wastewater Treatment : Some studies have explored the use of naphthoyl thiourea derivatives in the photodegradation of pollutants like methyl orange dye in wastewater. The copper complexes derived from these compounds have demonstrated effective catalytic properties that could be harnessed for environmental remediation .
Case Studies and Research Findings
Several case studies highlight the practical applications of this compound:
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with N-(4-Methyl-1-piperazinyl)-1-naphthamide:
Key Findings from Comparative Analysis
Backbone Influence on Activity
- Naphthamide vs. Acetamide : Naphthamide derivatives (e.g., SYHA1813, Compound 4) exhibit enhanced BBB penetration and kinase inhibitory activity compared to acetamide-based compounds like Netupitant or Compound 35. For example, SYHA1813’s naphthamide core contributes to its dual CSF1R/VEGFR inhibition and efficacy in glioblastoma models . In contrast, acetamide derivatives like Compound 35 prioritize peripheral targets, showing potent analgesic effects .
Role of the 4-Methylpiperazinyl Group
- The 4-methylpiperazinyl group appears in both acetamide (Compound 35, Netupitant) and naphthamide (target compound) structures. In Netupitant, this moiety enhances binding to the NK1 receptor, critical for antiemetic activity . In Compound 35, its combination with a sulfonamide group improves analgesic potency, suggesting synergistic effects with electronegative substituents .
Substituent-Driven Functional Divergence
- Thiazolo-pyridinyl (Compound 4) : This substituent enables Compound 4 to rescue misfolded vasopressin receptors, highlighting its role as a pharmacoperone .
- Indazole-Fluorophenyl (SYHA1813) : These groups confer dual kinase inhibition, contrasting with the target compound’s simpler piperazinyl substitution .
Therapeutic Applications Analgesic (Compound 35), antiemetic (Netupitant), and antineoplastic (SYHA1813) activities demonstrate how minor structural changes pivot therapeutic outcomes.
Q & A
Q. Table 1. Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 295.4 g/mol | |
| log Kow (Predicted) | -0.7 (ionizable) | |
| Half-life (Environmental) | 881 days (QSAR estimate) |
Q. Table 2. Synthetic Optimization Parameters
| Condition | Yield Improvement | Reference |
|---|---|---|
| DMAP Catalyst | +20% vs. base-free conditions | |
| THF Solvent at 0°C | 85% yield achieved |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
